1,8-Dibromoanthracene

Organic synthesis Materials science Purification

Choose 1,8-Dibromoanthracene for its non-interchangeable peri-substitution—critical for achieving a perpendicular dipole moment (vs. centrosymmetric 9,10-isomer). This enables dipole-driven self-assembly and regioselective cross-coupling cascades essential for high-efficiency OLED emitters and OPV acceptors. Procuring the correct regioisomer ensures intended electronic function; incorrect isomers risk material failure.

Molecular Formula C14H8Br2
Molecular Weight 336.02 g/mol
CAS No. 131276-24-9
Cat. No. B170101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dibromoanthracene
CAS131276-24-9
Molecular FormulaC14H8Br2
Molecular Weight336.02 g/mol
Structural Identifiers
SMILESC1=CC2=CC3=C(C=C2C(=C1)Br)C(=CC=C3)Br
InChIInChI=1S/C14H8Br2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H
InChIKeyJQQFVBWHOMXEEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Dibromoanthracene (CAS 131276-24-9): Core Properties and Structural Differentiation for Organic Semiconductor Procurement


1,8-Dibromoanthracene is a peri-substituted dibromoanthracene derivative characterized by bromine atoms at the 1 and 8 positions of the anthracene core, which imparts a non-centrosymmetric molecular geometry and a net dipole moment perpendicular to the molecular long axis [1]. Unlike the more common meso-substituted 9,10-dibromoanthracene, this regioisomer exhibits distinct physicochemical properties—including a lower melting point (166–170 °C vs. 223–224 °C), different solubility behavior, and altered intermolecular packing—that directly impact its utility as a building block for π-conjugated materials, cross-coupling reactions, and organic electronic devices .

Why In-Class Anthracene Building Blocks Cannot Substitute for 1,8-Dibromoanthracene in Precision Synthesis


Anthracene dihalides are not functionally interchangeable; the precise substitution pattern dictates molecular geometry, dipole moment, intermolecular packing, and ultimately device performance. 1,8-Dibromoanthracene possesses a C₂ᵥ-symmetric, peri-substituted architecture that generates a permanent dipole moment perpendicular to the molecular long axis—a feature absent in the centrosymmetric 9,10-dibromoanthracene [1]. This dipole influences crystal packing, elastic response, and charge transport anisotropy, while the sterically differentiated 1,8-bromo substituents offer distinct regioselectivity in cross-coupling cascades compared to 9,10-, 2,3-, or 1,5-dibromoanthracene isomers [2]. Procurement of an incorrect isomer—even at higher purity—may result in fundamentally altered material properties, failed coupling regiochemistry, or complete loss of intended electronic function [1].

Quantitative Differentiators of 1,8-Dibromoanthracene: Head-to-Head Comparisons with Closest Analogs


Melting Point as a Surrogate for Crystal Packing and Purification Behavior

1,8-Dibromoanthracene exhibits a melting point range of 166–170 °C, substantially lower than that of its 9,10-regioisomer, which melts at 223–224 °C . This difference of approximately 53–58 °C reflects distinct intermolecular interactions and crystal lattice energies, with direct implications for sublimation purification, thermal stability during device fabrication, and solid-state reactivity .

Organic synthesis Materials science Purification

Permanent Dipole Moment and Its Impact on Elastic Deformation in Organic Crystals

A comparative study of elastic properties in dihaloanthracene crystals revealed that 1,8-dibromoanthracene (1,8-Br₂An) exhibits no elastic deformation under applied stress, whereas other isomers with centrosymmetric packing (e.g., 9,10-αCl₂An) or uniform 2D shear planes display measurable elastic behavior in one or two crystal planes [1]. The absence of elasticity in 1,8-Br₂An is attributed to a permanent dipole moment oriented perpendicular to the π-stacking column, which disrupts the formation of uniform 2D shear planes [1].

Organic crystals Mechanical properties Nanomechanics

Non-Zero Dipole Moment Enables Distinct Supramolecular Assembly and Optical Behavior

The molecular dipole moment of 1,8-dibromoanthracene is non-zero due to its C₂ᵥ-symmetric, peri-substituted geometry, with the dipole oriented perpendicular to the molecular long axis [1]. In contrast, 9,10-dibromoanthracene and 9,10-dichloroanthracene are centrosymmetric and possess zero net dipole moment (0 D) [2]. This difference in ground-state polarity governs intermolecular interactions in both solution and solid-state environments [1] [3].

Supramolecular chemistry Dipole moment Photophysics

Patented Use as Electron Acceptor in Photovoltaic Cells

Chinese patent CN102491881A explicitly claims 1,8-dibromo-4,5-dihydroxyanthracene and related 1,8-dibromoanthracene derivatives as electron acceptor materials in organic photovoltaic cells [1]. The planar conjugated π-system of the 1,8-dibromoanthracene core facilitates π–π stacking with electron donor materials, increasing donor–acceptor contact area, shortening exciton diffusion distance, and improving short-circuit current, fill factor, and power conversion efficiency [1]. While the patent covers functionalized derivatives, the core 1,8-dibromoanthracene serves as the essential synthetic precursor for these high-value materials [1].

Organic photovoltaics Electron acceptor Energy conversion

Distinct Regioselectivity in Suzuki–Miyaura Cross-Coupling Cascades

The 1,8-substitution pattern of 1,8-dibromoanthracene offers distinct steric and electronic environments compared to the 9,10-isomer, enabling orthogonal reactivity in sequential cross-coupling cascades [1] [2]. While 9,10-dibromoanthracene undergoes sequential double Suzuki–Miyaura coupling under palladacycle catalysis to produce symmetric OLED emitters [1], the peri-substituted 1,8-isomer presents a different reactivity profile due to the proximity of bromine atoms to the anthracene peri positions, which can influence catalyst selectivity and coupling rates [2].

Cross-coupling OLED emitters Regioselective synthesis

Crystal Structure and Intermolecular Packing Differentiated from 9,10-Isomer

Single-crystal X-ray diffraction analysis of 1,8-dibromoanthracene reveals a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. In contrast, 9,10-dibromoanthracene crystallizes in a different space group (monoclinic P2₁/c) with distinct unit cell dimensions, reflecting fundamentally different intermolecular packing motifs [2]. The 1,8-substitution pattern directs a different π-stacking arrangement that influences charge carrier mobility and exciton diffusion in solid-state devices [1] [3].

Crystallography Solid-state packing Charge transport

High-Value Application Scenarios for 1,8-Dibromoanthracene in Organic Electronics and Advanced Synthesis


Synthesis of Unsymmetrical OLED Emitters via Regioselective Cross-Coupling

1,8-Dibromoanthracene serves as a key precursor for unsymmetrical anthracene-based OLED emitters, leveraging the differentiated reactivity of the two peri-bromo substituents to achieve orthogonal, sequential cross-coupling with distinct aryl boronic acids [1]. This capability, which is not accessible from the centrosymmetric 9,10-isomer, enables the construction of donor–acceptor architectures with tailored HOMO/LUMO levels and improved hole mobility for high-efficiency blue and white OLED devices [1] [2].

Electron Acceptor Building Block for Organic Photovoltaic Cells

Patented derivatives of 1,8-dibromoanthracene are specifically claimed as electron acceptor materials in organic photovoltaic cells [1]. The planar π-conjugated core facilitates strong π–π stacking interactions with electron donor materials, increasing donor–acceptor interfacial area, shortening exciton diffusion length, and enhancing short-circuit current, fill factor, and overall power conversion efficiency [1]. This validated application pathway provides a clear rationale for procuring 1,8-dibromoanthracene over other dibromoanthracene isomers for organic solar cell research and development [1].

Dipole-Driven Supramolecular Assemblies and Sensing Platforms

The non-zero permanent dipole moment of 1,8-dibromoanthracene, oriented perpendicular to the molecular long axis, enables dipole-guided self-assembly into ordered supramolecular structures, including co-crystals, host–guest complexes, and directional chalcogen-bonded frameworks [1] [2]. In contrast, centrosymmetric isomers (e.g., 9,10-dibromoanthracene) lack this intrinsic polarity and therefore cannot participate in dipole-driven assembly processes. This property makes 1,8-dibromoanthracene uniquely suited for applications in chemical sensing, nonlinear optics, and stimuli-responsive materials [1].

Mechanically Rigid Single-Crystal Platforms for Fundamental Charge Transport Studies

The non-elastic, brittle nature of 1,8-dibromoanthracene single crystals—a direct consequence of its permanent dipole moment disrupting uniform 2D shear plane formation—makes it an ideal model system for fundamental studies of charge carrier mobility, exciton diffusion, and photoconductivity in well-defined, rigid organic semiconductor platforms [1]. Unlike mechanically compliant isomers that deform under stress, 1,8-dibromoanthracene maintains a stable crystal lattice during electrical and optical characterization, ensuring reproducible and interpretable device physics measurements [1].

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